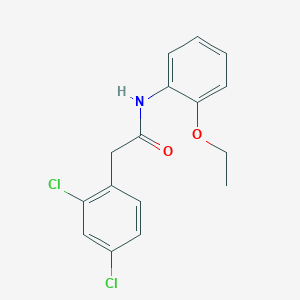![molecular formula C14H9N5O B270255 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B270255.png)
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, also known as PQT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQT is a heterocyclic compound that belongs to the family of triazoloquinoxalines and has a molecular formula of C13H8N4O.
科学的研究の応用
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been studied for its antimicrobial and antifungal properties. In material science, 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been used as a precursor for the synthesis of various metal complexes.
作用機序
The mechanism of action of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to have various biochemical and physiological effects in the body. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which can improve mood and cognitive function. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to reduce oxidative stress and inflammation in the body, which can protect against various diseases such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments is its high potency and specificity. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to have a high affinity for its target enzymes and receptors, which can lead to more reliable and consistent results. However, one of the limitations of using 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments is its potential toxicity. 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to have toxic effects on certain cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. One potential direction is the synthesis of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives with improved potency and specificity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in vivo. Additionally, the potential applications of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in material science and nanotechnology should also be explored. Overall, the future directions of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one research are vast and promising.
合成法
The synthesis of 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be achieved through a multistep process that involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrochalcone. The 2-nitrochalcone is then subjected to a reduction reaction with zinc in acetic acid to form 2-aminochalcone. The 2-aminochalcone is then reacted with hydrazine hydrate to form 2-(4-pyridinyl) hydrazine. Finally, the 2-(4-pyridinyl) hydrazine is reacted with 2-chloro-1,3-dimethylimidazolinium chloride to form 1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one.
特性
製品名 |
1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one |
|---|---|
分子式 |
C14H9N5O |
分子量 |
263.25 g/mol |
IUPAC名 |
1-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C14H9N5O/c20-14-13-18-17-12(9-5-7-15-8-6-9)19(13)11-4-2-1-3-10(11)16-14/h1-8H,(H,16,20) |
InChIキー |
QJINFBPETJMVBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CC=NC=C4 |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270176.png)

![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)
![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)

![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)





